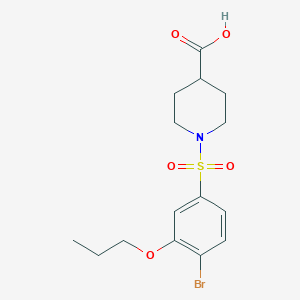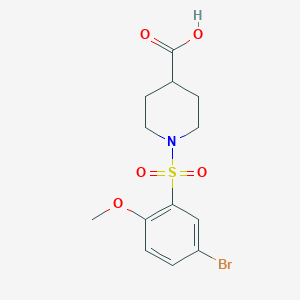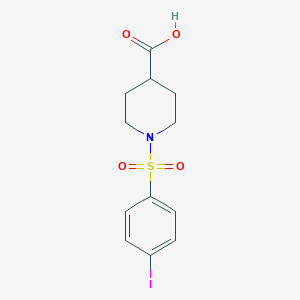![molecular formula C14H19BrN2O4S B513087 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942666-70-8](/img/structure/B513087.png)
1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS . For example, the 1H-NMR spectrum of 6-Bromo-3-(4-(4-fluorophenyl)piperazin-1-yl)-4-methylcinnoline showed signals at 2.57 (3H, s, CH3), 3.34 (4H, m, H2-3’+H2-5’), 3.56 (4H, m, H2-2’+H2-6’), 6.92–7.02 (4H, m, Ar), 7.68 (1H, dd, J = 1.9, 9.0, Ar), 8.06 (1H, d, J = 1.8, Ar), 8.23 (1H, d, J = 9.0, Ar) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The synthesis involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Scientific Research Applications
Crystal Structure Studies
Studies on compounds similar to 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, have been conducted to understand their crystal structure, including Hirshfeld surface analysis and density functional theory (DFT) calculations. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, which is crucial in predicting and understanding their chemical behaviors (Kumara et al., 2017).
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of derivatives with structures similar to the subject compound, demonstrating their potential antimicrobial activities. For instance, the synthesis and antimicrobial activities of 1,2,4-Triazole derivatives, which include compounds with piperazine nuclei, show promising results in combating microbial infections (Bektaş et al., 2010).
Application in Biological Activity Studies
Compounds structurally related to this compound have been used in biological activity studies. For example, research on novel conazole analogues, involving piperazine derivatives, has been conducted to explore their biological potentials, including antimicrobial and enzyme inhibitory activities (Mermer et al., 2018).
Electrochemical Synthesis Applications
Electrochemical synthesis research involving compounds similar to the subject compound has been conducted, demonstrating the potential use of these compounds in the synthesis of new chemical entities. An example is the electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, showcasing a novel approach to chemical synthesis (Amani & Nematollahi, 2012).
Structural Characterization for Drug Development
Structural characterization of compounds structurally related to this compound has been a focus in the development of new drugs. Research on methylbenzenesulfonamide CCR5 antagonists, which feature similar structural components, is a notable example in this domain (Cheng De-ju, 2015).
properties
IUPAC Name |
1-[4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXGETMMVHEMCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(2-hydroxyethyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B513004.png)
![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513005.png)
![Bis(2-hydroxyethyl)[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513007.png)
![Bis(2-hydroxyethyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513010.png)
![[(2,5-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513011.png)
![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513012.png)
amine](/img/structure/B513015.png)
![4-fluoro-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513017.png)
amine](/img/structure/B513018.png)




